

A Technical Guide to Boc-Protected Piperazine and Piperidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine and piperidine ring systems are privileged scaffolds in medicinal chemistry, appearing in the structures of a vast number of approved drugs and clinical candidates. Their unique conformational properties, basicity, and ability to modulate pharmacokinetic and pharmacodynamic properties make them invaluable building blocks in drug design.[1] The strategic use of the tert-butoxycarbonyl (Boc) protecting group allows for the selective functionalization of these heterocycles, enabling the synthesis of complex molecules with tailored biological activities. This guide provides a comprehensive overview of the commercial availability of Boc-protected piperazine and piperidine derivatives, detailed experimental protocols for their use, and an exploration of their roles in relevant signaling pathways.

Commercial Availability of Boc-Protected Piperazine and Piperidine Derivatives

A wide array of Boc-protected piperazine and piperidine derivatives are commercially available from various chemical suppliers. These compounds serve as key starting materials and intermediates in the synthesis of novel therapeutic agents. The following tables summarize the availability of some common derivatives, providing key physicochemical properties for easy reference and comparison.

Table 1: Commercially Available Boc-Protected Piperazine Derivatives

Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Key Suppliers
1-Boc-piperazine	57260-71-6	C ₉ H ₁₈ N ₂ O ₂	186.25	≥97%	Sigma-Aldrich, Oakwood Chemical[2], Santa Cruz Biotechnology[3], TCI, Combi-Blocks
(R)-3-(Boc-Amino)piperidine	309956-78-3	C ₁₀ H ₂₀ N ₂ O ₂	200.28	≥98%	Astatech[4], Combi-Blocks, Enamine
1-Boc-4-(phenylamino)piperidine	125541-22-2	C ₁₆ H ₂₄ N ₂ O ₂	276.38	≥97%	Shanghai Theorem Chemical[5], LB Medi-Services[6]
N-Boc-piperazine-C3-COOH	219713-77-8	C ₁₂ H ₂₂ N ₂ O ₄	258.32	≥95%	BenchChem[7]

Table 2: Commercially Available Boc-Protected Piperidine Derivatives

Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Key Suppliers
1-Boc-piperidine	75844-69-8	C ₁₀ H ₁₉ NO ₂	185.26	≥98%	Sigma-Aldrich, ChemicalBook[8]
4-Amino-1-Boc-piperidine	87120-72-7	C ₁₀ H ₂₀ N ₂ O ₂	200.28	≥97%	Cannabinoids Sales[9], Sigma-Aldrich
N-Boc-piperidine-4-carboxylic acid	84358-13-4	C ₁₁ H ₁₉ NO ₄	229.27	≥98%	SGT Life Sciences[10], BenchChem[11]
Boc-(4-hydroxy)piperidine	109384-19-2	C ₁₀ H ₁₉ NO ₃	201.27	≥99%	Chem-Impex[12]
N-Boc-4-piperidinemethanol	123855-51-6	C ₁₁ H ₂₁ NO ₃	215.29	≥98%	SGT Life Sciences[13]

Experimental Protocols

The following section provides detailed methodologies for key transformations involving Boc-protected piperazine and piperidine derivatives, including protection, deprotection, and their application in solid-phase peptide synthesis (SPPS).

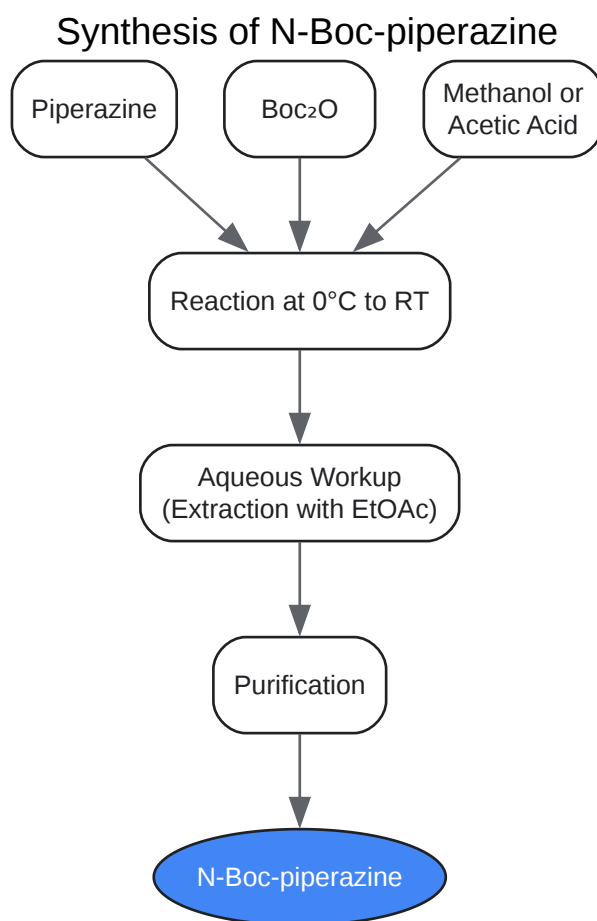
Synthesis of N-Boc-piperazine

The selective mono-protection of piperazine is a crucial first step for many synthetic routes.

- Materials:

- Piperazine
- Di-tert-butyl dicarbonate (Boc_2O)
- Methanol or Acetic Acid
- Ethyl acetate
- Saturated sodium bicarbonate (NaHCO_3) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Procedure:
 - Dissolve piperazine in methanol or acetic acid in a reaction vessel. For improved selectivity, the formation of a piperazine salt with acetic acid is recommended.[\[14\]](#)
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add a solution of di-tert-butyl dicarbonate (Boc_2O) in the same solvent to the cooled piperazine solution.[\[14\]](#)
 - Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or LC-MS.
 - Once the reaction is complete, concentrate the mixture under reduced pressure.
 - Dissolve the residue in water and extract with ethyl acetate.
 - Wash the organic layer with saturated NaHCO_3 solution and then with brine.
 - Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield N-Boc-piperazine.[\[15\]](#)

A workflow for the synthesis of N-Boc-piperazine is depicted below:



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Workflow for the synthesis of N-Boc-piperazine.

Boc Deprotection of Piperazine/Piperidine Derivatives

Removal of the Boc group is a common step to unmask the secondary amine for further functionalization.

- Materials:
 - Boc-protected piperazine or piperidine derivative
 - Trifluoroacetic acid (TFA)
 - Dichloromethane (DCM)

- Saturated sodium bicarbonate (NaHCO_3) solution or a tertiary amine base (e.g., triethylamine, DIPEA)
- Ethyl acetate or other suitable organic solvent
- Procedure:
 - Dissolve the Boc-protected compound in dichloromethane (DCM).
 - Add trifluoroacetic acid (TFA) dropwise to the solution at 0 °C. A typical ratio is 25-50% TFA in DCM.^[7]
 - Stir the reaction mixture at room temperature for 1-2 hours, monitoring for the consumption of the starting material by TLC or LC-MS.
 - Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
 - Neutralize the residue by adding a saturated NaHCO_3 solution or a solution of a tertiary amine base until the pH is basic.^[15]
 - Extract the deprotected product with an organic solvent such as ethyl acetate.
 - Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate to obtain the deprotected piperazine or piperidine derivative.

Incorporation of Boc-Protected Piperidine Derivatives in Solid-Phase Peptide Synthesis (SPPS)

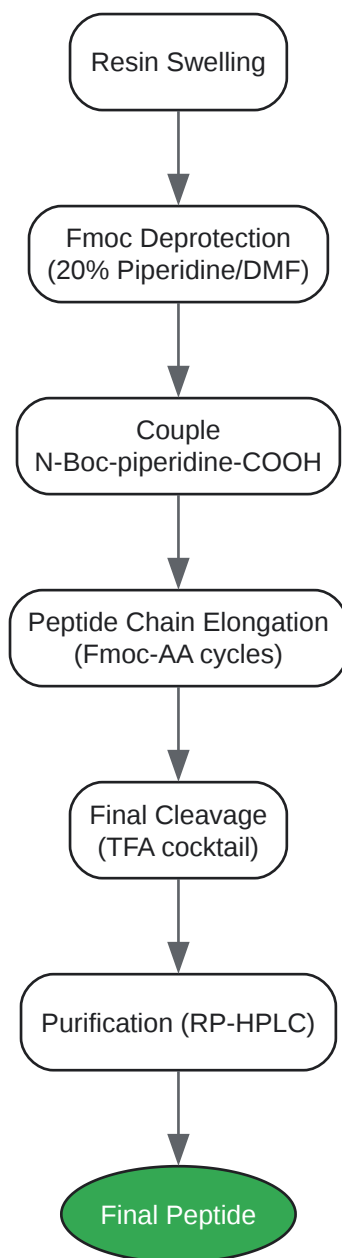
Boc-protected piperidine derivatives, particularly those with a carboxylic acid functionality like N-Boc-piperidine-4-carboxylic acid, are valuable for introducing conformational constraints into peptides.

- Materials:
 - Rink Amide resin or other suitable solid support
 - Fmoc-protected amino acids

- N-Boc-piperidine-4-carboxylic acid
- Coupling reagents (e.g., HBTU, HATU, or DIC)
- Base (e.g., DIPEA or NMM)
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM), peptide synthesis grade
- 20% Piperidine in DMF for Fmoc deprotection
- Trifluoroacetic acid (TFA) for Boc deprotection and cleavage
- Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
- Procedure:
 - Resin Swelling and Fmoc Deprotection: Swell the resin in DMF. Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF.[\[7\]](#)
 - Coupling of N-Boc-piperidine-4-carboxylic acid: Pre-activate N-Boc-piperidine-4-carboxylic acid with a coupling reagent and a base in DMF. Add the activated solution to the deprotected resin and agitate until the coupling is complete (monitor with a Kaiser test).
 - Peptide Chain Elongation: After coupling the Boc-protected piperidine, continue the peptide synthesis by coupling subsequent Fmoc-protected amino acids using standard SPPS protocols.
 - Boc Deprotection of the Piperidine Nitrogen: If further functionalization of the piperidine nitrogen is required on-resin, the Boc group can be removed using a solution of 25-50% TFA in DCM.[\[7\]](#)
 - Final Cleavage and Deprotection: Once the desired peptide sequence is assembled, cleave the peptide from the resin and remove all protecting groups using a cleavage cocktail containing TFA.[\[7\]](#) Precipitate the crude peptide in cold diethyl ether, and purify by RP-HPLC.

A generalized workflow for solid-phase peptide synthesis incorporating a Boc-protected piperidine is shown below:

SPPS with Boc-Protected Piperidine



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SPPS workflow with a Boc-protected piperidine.

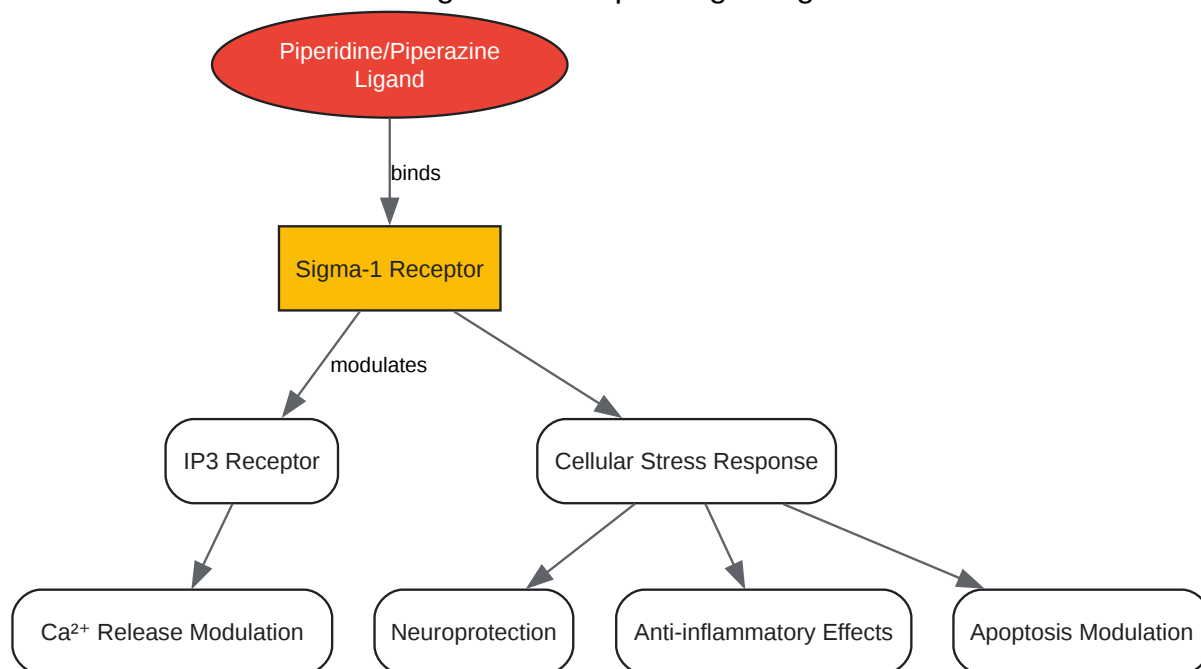
Role in Signaling Pathways

Piperazine and piperidine moieties are frequently incorporated into drug candidates that target a variety of receptors, including G protein-coupled receptors (GPCRs) and ion channels. Their ability to interact with these targets can modulate key signaling pathways implicated in numerous diseases.

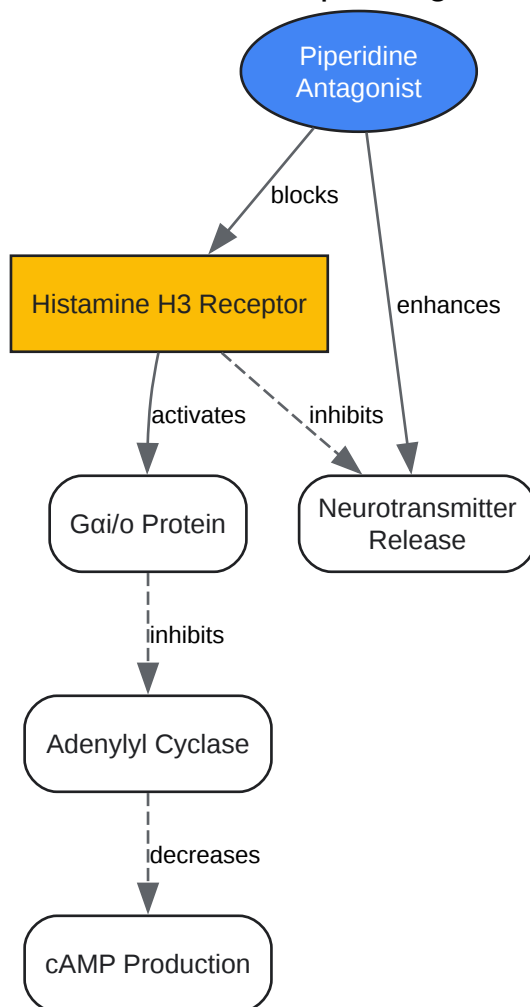
Sigma-1 Receptor Signaling

The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondria interface that plays a crucial role in cellular stress responses and calcium signaling.^[16] Piperidine and piperazine derivatives have been identified as potent ligands for the sigma-1 receptor, acting as either agonists or antagonists.^[17] Modulation of the sigma-1 receptor can impact multiple downstream pathways, including those involved in neuroprotection, inflammation, and apoptosis.^{[18][19]}

Sigma-1 Receptor Signaling



Histamine H3 Receptor Signaling



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- To cite this document: BenchChem. [A Technical Guide to Boc-Protected Piperazine and Piperidine Derivatives in Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b066279#commercial-availability-and-suppliers-of-boc-protected-piperazine-piperidine]

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